molecular formula C21H24ClN7O B4680535 N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine

Cat. No.: B4680535
M. Wt: 425.9 g/mol
InChI Key: XHWORQOTPPJZKD-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 3-methoxyphenyl group, connected via a methylene bridge to the triazine core. The N-(4-chlorophenyl)amine moiety at position 2 of the triazine introduces electron-withdrawing and hydrophobic characteristics. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and neurological disorders .

Properties

IUPAC Name

2-N-(4-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWORQOTPPJZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.

    Attachment of Substituents: The various substituents, such as the methoxyphenyl and chlorophenyl groups, are attached through further substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cell wall synthesis, making it a candidate for further research in antibiotic development.

Anticancer Potential

Research has suggested that N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine may have anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways is under investigation. This interaction could lead to the development of novel chemotherapeutic agents .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-methoxyphenylpiperazine with triazine derivatives under controlled conditions to yield high-purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine involves its interaction with specific molecular targets. The triazine ring and piperazine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Piperazine Substituent Aryl Group Molecular Weight LogP*
Target Compound Triazine 3-methoxyphenyl 4-chlorophenyl ~449.5 3.8
CAS 827007-33-0 () Triazine 4-methoxyphenyl Benzodioxin 449.5 3.5
CAS 3842-52-2 () Triazine None Phenyl 282.73 4.2
CAS 878063-77-5 () Pyrazolopyrimidine Benzyl 3-chloro-4-methoxyphenyl 463.96 4.1

*LogP values estimated using ChemDraw.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine be optimized for reproducibility?

  • Methodological Guidance :

  • Use a stepwise approach: (1) Prepare the triazine core via nucleophilic substitution of cyanuric chloride with 4-chloroaniline. (2) Introduce the piperazinomethyl group via Mannich reaction under reflux in ethanol, using formaldehyde and 4-(3-methoxyphenyl)piperazine .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3). Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometry (1.2 equivalents of piperazine derivative).
  • Critical Parameters : Temperature (70–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂) to prevent oxidation of the methoxy group .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Triazine ring protons (δ 8.2–8.5 ppm for C-H).
  • Piperazine N-CH₂ groups (δ 2.5–3.5 ppm).
  • 4-Chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
  • Elemental Analysis : Verify %C, %H, %N (e.g., theoretical C: 54.2%, H: 4.8%, N: 22.1%).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~497) .

Q. How can researchers address poor solubility in aqueous media during biological assays?

  • Strategies :

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prepare stock solutions in ethanol or acetonitrile, followed by dilution in PBS (pH 7.4).
  • Validation : Conduct dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay Design :

  • Anticancer Activity : MTT assay against leukemia (e.g., K562 cells) at 1–100 µM, with IC₅₀ comparison to cisplatin .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Data Interpretation : Normalize to solvent controls and report % inhibition at 24h/48h .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Insights :

  • Triazine Core Modifications :
Substituent PositionModificationEffect on Activity
4-Chlorophenyl (N-)Replace with 4-CF₃Enhances lipophilicity (logP ↑) and anticancer activity .
Piperazine LinkerSubstitute morpholineReduces cytotoxicity but improves solubility .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values. Prioritize analogs with higher predicted binding to kinase targets .

Q. What computational methods are effective for predicting binding modes to biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or DNA topoisomerase II. Focus on hydrogen bonding with triazine N atoms and π-π stacking with chlorophenyl .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory biological data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Troubleshooting Steps :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain in vivo inefficacy .
  • Metabolite Identification : Incubate with liver microsomes (CYP450 isoforms). Detect dechlorinated or demethylated metabolites via HRMS .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Kinase Profiling : Use PamGene platform to screen 144 kinases. A hit (>50% inhibition at 10 µM) suggests ATP-competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine

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